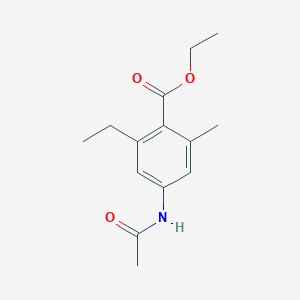![molecular formula C12H20N2O4 B14744751 Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate CAS No. 3310-59-6](/img/structure/B14744751.png)
Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,3-diazabicyclo[222]octane-2,3-dicarboxylate is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves the reaction of diethyl malonate with a suitable diazabicyclo compound under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and rearrangement reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate exerts its effects involves its ability to act as a nucleophilic catalyst. The nitrogen atoms within the bicyclic structure can donate electron pairs, facilitating various chemical transformations. The compound can also stabilize transition states and intermediates, enhancing the efficiency of catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with two nitrogen atoms, commonly used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic compound with a similar structure but with one nitrogen atom replaced by a carbon atom.
Uniqueness
Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate is unique due to its specific functional groups and the presence of ester moieties, which can influence its reactivity and applications. Its ability to participate in a wide range of chemical reactions and its potential for industrial applications make it a valuable compound in both research and industry.
Properties
CAS No. |
3310-59-6 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14(13)12(16)18-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
YONPROBZRZEFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2CCC(N1C(=O)OCC)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


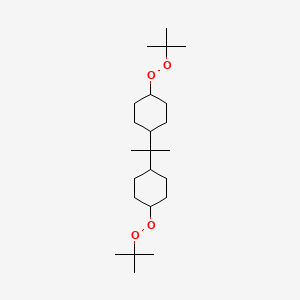
phosphanium bromide](/img/structure/B14744685.png)

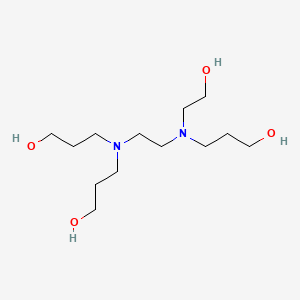
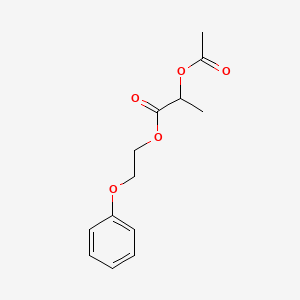
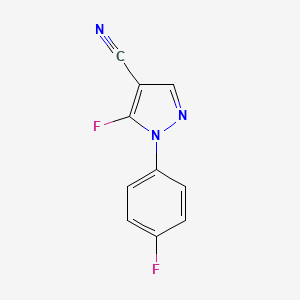

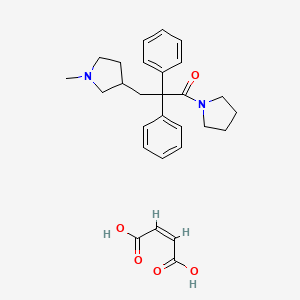
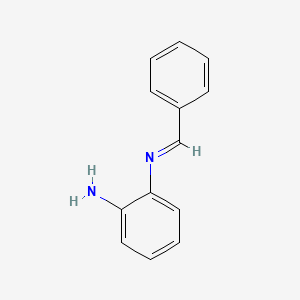
![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
